molecular formula C14H20FN5O7S B12767105 3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

Cat. No.: B12767105
M. Wt: 421.40 g/mol
InChI Key: MRDJRMIPHURQIJ-UHFFFAOYSA-N
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Description

The compound “3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid” is a complex molecule that combines three distinct chemical entities. Each of these components contributes unique properties to the overall compound, making it a subject of interest in various scientific fields. The indole derivative, imidazole derivative, and sulfuric acid each have significant roles in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol:

    2-amino-3-methyl-4H-imidazol-5-one: The synthesis of this imidazole derivative typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfuric Acid: Sulfuric acid is industrially produced through the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to form sulfuric acid.

Industrial Production Methods

    3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

    2-amino-3-methyl-4H-imidazol-5-one: Industrial methods focus on efficient cyclization processes and purification techniques to produce the compound on a large scale.

    Sulfuric Acid: The contact process is widely used in industry due to its efficiency and ability to produce high-purity sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and imidazole rings.

    Reduction: Reduced forms of the compounds with modified functional groups.

    Substitution: Substituted indole and imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

    Chemical Manufacturing: Sulfuric acid is a key industrial chemical used in the production of fertilizers, explosives, and other chemicals.

Mechanism of Action

The mechanism of action for the compound involves interactions with various molecular targets:

Properties

Molecular Formula

C14H20FN5O7S

Molecular Weight

421.40 g/mol

IUPAC Name

3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

InChI

InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-9-8-5(1-2-12)4-13-6(8)3-7(14)10(9)15;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI Key

MRDJRMIPHURQIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N=C1N.C1=C2C(=C(C(=C1O)O)F)C(=CN2)CCN.OS(=O)(=O)O

Origin of Product

United States

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